Mannomustine

Vue d'ensemble

Description

La mannomustine, également connue sous le nom de moutarde à l’azote de mannitol, est un agent antinéoplasique alkylant du groupe des moutardes à l’azote. Elle a été synthétisée et caractérisée pour la première fois en 1957 par Vargha et al. La this compound est connue pour sa capacité à alkyler les nucléobases guanine de l’ADN, empêchant le découplage des brins d’ADN, ce qui est une étape nécessaire à la division cellulaire. Cette propriété la rend efficace dans le traitement de certains types de cancer .

Applications De Recherche Scientifique

Mannomustine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study alkylation reactions and DNA interactions.

Biology: Investigated for its effects on cellular processes and DNA repair mechanisms.

Medicine: Employed in cancer research for its potential to treat various types of cancer, including leukemia and lymphoma.

Industry: Utilized in the development of new antineoplastic agents and drug delivery systems.

Mécanisme D'action

Le mécanisme d’action de la mannomustine implique sa capacité à alkyler les nucléobases guanine de l’ADN. Cette alkylation empêche le découplage des brins d’ADN, ce qui est essentiel à la division cellulaire. En inhibant la réplication de l’ADN, la this compound induit efficacement la mort cellulaire dans les cellules cancéreuses en division rapide. Les cibles moléculaires de la this compound comprennent l’ADN et diverses protéines impliquées dans les voies de réparation de l’ADN .

Composés Similaires :

Mechlorethamine : Une autre moutarde à l’azote avec des propriétés alkylantes similaires, mais une toxicité plus élevée.

Cyclophosphamide : Un agent alkylant largement utilisé avec un spectre d’activité plus large.

Chlorambucil : Un agent alkylant avec un délai d’action plus lent et une toxicité plus faible que la this compound.

Unicité de la this compound : La this compound est unique en raison de sa toxicité relativement faible par rapport aux autres moutardes à l’azote. Elle a une affinité spécifique pour les nucléobases guanine de l’ADN, ce qui la rend efficace pour cibler les cellules cancéreuses en division rapide tout en minimisant les dommages aux cellules normales .

Analyse Biochimique

Biochemical Properties

Mannomustine plays a crucial role in biochemical reactions by alkylating DNA guanine nucleobases, which prevents the uncoupling of DNA strands, a necessary step for cell division. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it crosslinks with DNA, resulting in the inhibition of DNA synthesis. This compound is a potent vesicant and antineoplastic agent that causes severe myelosuppression .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting DNA synthesis, which leads to cell cycle arrest and apoptosis. This compound impacts cell signaling pathways, gene expression, and cellular metabolism by preventing the replication of DNA, thereby inhibiting cell division and inducing cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to alkylate DNA guanine nucleobases, preventing the uncoupling of DNA strands. This action inhibits DNA synthesis and cell division. This compound exerts its effects at the molecular level by binding to DNA and forming crosslinks, which disrupts the DNA structure and function. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable at room temperature and its aqueous solutions are mildly acidic. Over time, this compound can degrade, which may affect its efficacy. Long-term effects on cellular function observed in in vitro or in vivo studies include sustained inhibition of DNA synthesis and prolonged myelosuppression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits DNA synthesis and cell division without causing significant toxicity. At higher doses, this compound can cause severe toxic effects, including bone marrow suppression and damage to rapidly dividing cells. Threshold effects observed in these studies indicate that there is a fine balance between therapeutic efficacy and toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways that include its hepatic metabolism and renal excretion. The compound interacts with enzymes responsible for its biotransformation, leading to the formation of active metabolites that exert antineoplastic effects. These metabolic pathways also influence the compound’s stability and duration of action .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation within specific tissues are influenced by its chemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it exerts its DNA-alkylating effects. The compound’s activity and function are influenced by its ability to target and bind to nuclear DNA. Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La mannomustine est synthétisée par une série de réactions chimiques impliquant le mannitol et la chloroéthylamine. Le processus implique généralement les étapes suivantes :

Activation du Mannitol : Le mannitol est d’abord activé en convertissant ses groupes hydroxyle en intermédiaires plus réactifs.

Addition de Chloroéthylamine : La chloroéthylamine est ensuite ajoutée au mannitol activé, ce qui entraîne la formation de this compound.

Méthodes de Production Industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et la pureté du produit final. Cela implique un contrôle précis de la température, du pH et du temps de réaction.

Analyse Des Réactions Chimiques

Types de Réactions : La mannomustine subit plusieurs types de réactions chimiques, notamment :

Alkylation : La this compound alkyle les nucléobases guanine de l’ADN, formant des liaisons croisées qui empêchent la séparation des brins d’ADN.

Substitution : Elle peut également subir des réactions de substitution avec d’autres nucléophiles.

Réactifs et Conditions Courants :

Réactifs : Les réactifs courants utilisés dans les réactions avec la this compound comprennent les nucléophiles tels que les thiols et les amines.

Conditions : Ces réactions se produisent généralement dans des conditions douces, telles que la température ambiante et le pH neutre.

Principaux Produits : Les principaux produits formés à partir de ces réactions sont les adduits d’ADN et les brins d’ADN liés entre eux, qui inhibent la division cellulaire et conduisent à la mort cellulaire.

4. Applications de la Recherche Scientifique

La this compound a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisée comme composé modèle pour étudier les réactions d’alkylation et les interactions avec l’ADN.

Biologie : Étudiée pour ses effets sur les processus cellulaires et les mécanismes de réparation de l’ADN.

Médecine : Employée dans la recherche sur le cancer pour son potentiel à traiter divers types de cancer, notamment la leucémie et le lymphome.

Industrie : Utilisée dans le développement de nouveaux agents antinéoplasiques et systèmes d’administration de médicaments.

Comparaison Avec Des Composés Similaires

Mechlorethamine: Another nitrogen mustard with similar alkylating properties but higher toxicity.

Cyclophosphamide: A widely used alkylating agent with a broader spectrum of activity.

Chlorambucil: An alkylating agent with a slower onset of action and lower toxicity compared to mannomustine.

Uniqueness of this compound: this compound is unique due to its relatively lower toxicity compared to other nitrogen mustards. It has a specific affinity for DNA guanine nucleobases, making it effective in targeting rapidly dividing cancer cells while minimizing damage to normal cells .

Activité Biologique

Mannomustine, a nitrogen mustard derivative, has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and relevant case studies.

This compound is structurally related to other alkylating agents, which are known to exert their effects by forming covalent bonds with DNA. This interaction leads to cross-linking of DNA strands, ultimately inhibiting DNA replication and transcription, which is crucial for cancer cell proliferation. The specific mechanism involves the formation of reactive intermediates that alkylate the N7 position of guanine bases in DNA, leading to mutations and cell death.

Overview of Clinical Findings

Clinical studies have shown that this compound is effective in treating various malignancies, particularly lymphatic cancers. A notable study analyzed 25 cases where this compound was found to be as effective as other nitrogen mustard derivatives in treating lymphatic malignancies. The results indicated a significant response rate among patients treated with this compound compared to those receiving alternative therapies .

Case Studies

- Study on Lymphatic Malignancies :

-

Long-term Treatment Outcomes :

- Population : Patients undergoing long-term treatment with this compound.

- Findings : Over a five-year period, patients exhibited sustained remission rates and a favorable safety profile.

- : Long-term administration of this compound appears to maintain therapeutic benefits while minimizing adverse effects .

Comparative Data on Biological Activity

The following table summarizes key findings from studies evaluating the biological activity of this compound compared to other alkylating agents:

| Agent | Efficacy in Lymphatic Malignancies | Common Side Effects | Notes |

|---|---|---|---|

| This compound | Comparable to nitrogen mustards | Nausea, fatigue | Effective in long-term treatment |

| Cyclophosphamide | High efficacy | Nausea, hair loss | Widely used but with more severe side effects |

| Chlorambucil | Moderate efficacy | Bone marrow suppression | Less effective than this compound |

Safety Profile

This compound exhibits a favorable safety profile relative to other alkylating agents. Common side effects include nausea and fatigue; however, severe adverse events are less frequently reported. This makes it an attractive option for patients who may not tolerate more aggressive chemotherapy regimens.

Propriétés

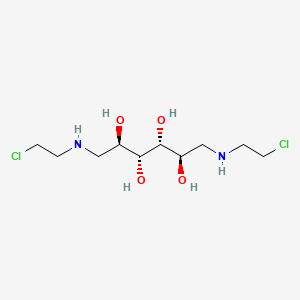

IUPAC Name |

(2R,3R,4R,5R)-1,6-bis(2-chloroethylamino)hexane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22Cl2N2O4/c11-1-3-13-5-7(15)9(17)10(18)8(16)6-14-4-2-12/h7-10,13-18H,1-6H2/t7-,8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXVYODZCMMZEM-ZYUZMQFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)NCC(C(C(C(CNCCCl)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCl)NC[C@H]([C@H]([C@@H]([C@@H](CNCCCl)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020798 | |

| Record name | Mannomustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

576-68-1 | |

| Record name | Mannomustine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=576-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannomustine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mannomustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mannomustine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANNOMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E60VWA40D2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.